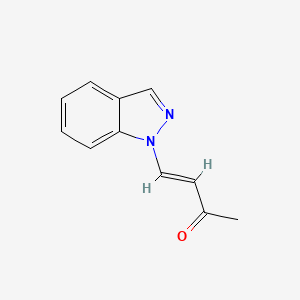
4-(1H-Indazol-1-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Indazol-1-yl)but-3-en-2-one is a heterocyclic compound that features an indazole ring fused to a butenone moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indazol-1-yl)but-3-en-2-one typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of a catalyst such as copper(II) acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere . This method allows for the formation of the indazole ring through a hydrogen bond-propelled mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Indazol-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring.
Applications De Recherche Scientifique
4-(1H-Indazol-1-yl)but-3-en-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(1H-Indazol-1-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation . The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another indazole isomer with distinct chemical properties.
Indole: A related heterocyclic compound with a different ring structure.
Uniqueness
4-(1H-Indazol-1-yl)but-3-en-2-one is unique due to its fused butenone moiety, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a therapeutic agent compared to simpler indazole derivatives.
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
(E)-4-indazol-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C11H10N2O/c1-9(14)6-7-13-11-5-3-2-4-10(11)8-12-13/h2-8H,1H3/b7-6+ |
Clé InChI |
KHZFXOUQLUTFRJ-VOTSOKGWSA-N |
SMILES isomérique |
CC(=O)/C=C/N1C2=CC=CC=C2C=N1 |
SMILES canonique |
CC(=O)C=CN1C2=CC=CC=C2C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















